

A Comparative Analysis of Remacemide and Other Anticonvulsants for Drug Development Professionals

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Compound of Interest

Compound Name: *Remacemide*

Cat. No.: *B10762814*

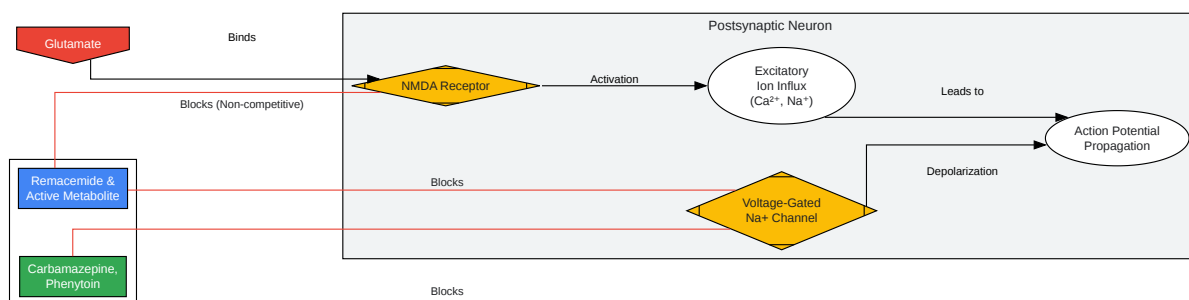
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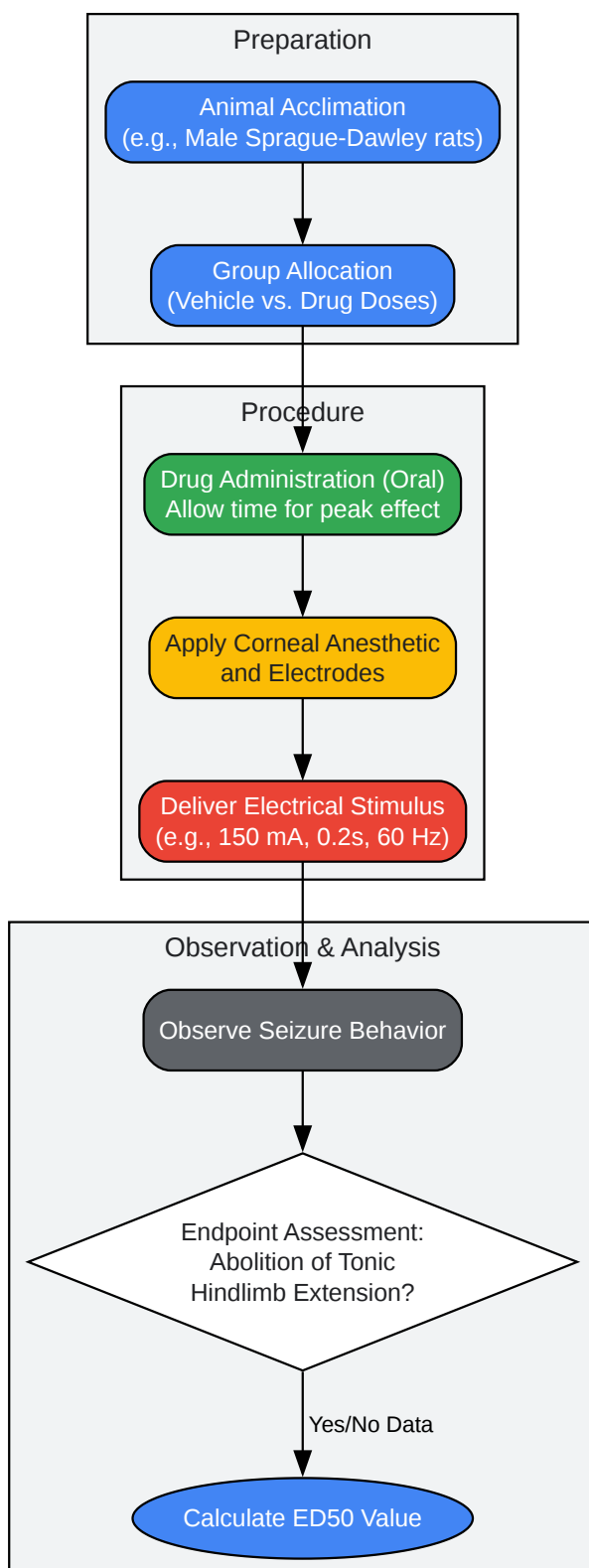
This guide provides a detailed comparative analysis of **Remacemide**, an investigational anticonvulsant, against established antiepileptic drugs (AEDs) such as Carbamazepine, Phenytoin, and Valproate. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on preclinical and clinical data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.

Mechanism of Action: A Dual-Target Approach

Remacemide exhibits a unique dual mechanism of action. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.^[1] A significant portion of its anticonvulsant effect is attributed to its principal active metabolite, which is approximately twofold more potent than the parent compound and also blocks the NMDA receptor ion channel.^[1] Additionally, both **Remacemide** and its metabolite interact with voltage-dependent sodium channels, a mechanism shared with established anticonvulsants like Carbamazepine and Phenytoin.^[1]

This dual blockade of both glutamate-mediated excitotoxicity and excessive neuronal firing represents a distinct approach compared to traditional AEDs. Valproate also has a broad-spectrum mechanism, including effects on sodium channels and enhancement of GABA-mediated inhibition, but the explicit NMDA antagonism is a key feature of **Remacemide**.





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References

- 1. Remacemide hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 1200 mg/day) in a Q.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
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